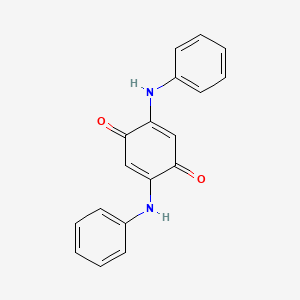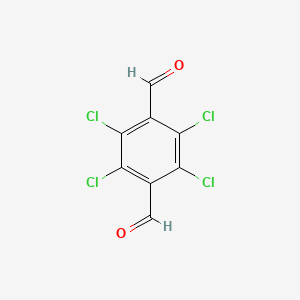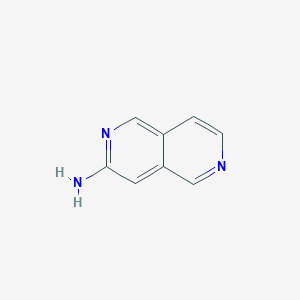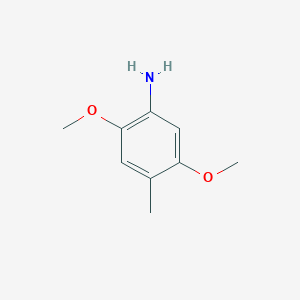
Benzotrifuroxan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzotrifuroxan is an organic compound known for its unique molecular structure and high energy content. It is a yellow crystalline solid that is almost insoluble in water but soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide . This compound is often used as an intermediate in the preparation of high-energy materials and has applications in various organic synthesis reactions .
Preparation Methods
Benzotrifuroxan can be synthesized through several methods. One common method involves the reaction of ortho-chloronitrobenzene with dimethyl sulfoxide and propylene glycol . The reaction conditions typically involve heating the mixture to a specific temperature range (20-50°C) and then isolating the product through crystallization . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional steps to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Benzotrifuroxan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrogen peroxide . For example, in oxidation reactions, this compound can be converted into nitro derivatives, while reduction reactions can lead to the formation of amino derivatives . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzotrifuroxan has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other high-energy materials and explosives . In biology and medicine, this compound derivatives have been studied for their potential use as nitric oxide donors, which can have various therapeutic effects . In industry, this compound is used in the production of propellants and pyrotechnics due to its high energy content and stability .
Mechanism of Action
The mechanism of action of benzotrifuroxan involves the opening of the furoxan ring through the cleavage of the N–O bond . This process leads to the formation of reactive intermediates such as CNO and NO, which can further react to produce various decomposition products . The molecular targets and pathways involved in these reactions are primarily related to the energetic properties of the compound and its ability to release large amounts of energy upon decomposition .
Comparison with Similar Compounds
Benzotrifuroxan is often compared to other furoxan compounds such as 3,4-dinitrofurazanfuroxan and triazidotrinitrobenzene . These compounds share similar energetic properties but differ in their molecular structures and reactivity. For example, 3,4-dinitrofurazanfuroxan has a higher nitrogen content and different thermal decomposition pathways compared to this compound . Triazidotrinitrobenzene, on the other hand, has a different detonation performance and sensitivity . The unique structure of this compound, with its three furoxan rings, contributes to its distinct properties and applications .
Properties
CAS No. |
3470-17-5 |
|---|---|
Molecular Formula |
C6N6O6 |
Molecular Weight |
252.1 g/mol |
IUPAC Name |
3,8,13-trioxido-4,9,14-trioxa-5,10,15-triaza-3,8,13-triazoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene |
InChI |
InChI=1S/C6N6O6/c13-10-4-1(7-16-10)5-3(8-17-11(5)14)6-2(4)9-18-12(6)15 |
InChI Key |
ROSQKRBIBODSRH-UHFFFAOYSA-N |
SMILES |
C12=NO[N+](=C1C3=NO[N+](=C3C4=NO[N+](=C24)[O-])[O-])[O-] |
Canonical SMILES |
C12=NO[N+](=C1C3=NO[N+](=C3C4=NO[N+](=C24)[O-])[O-])[O-] |
| 3470-17-5 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate](/img/structure/B3051488.png)
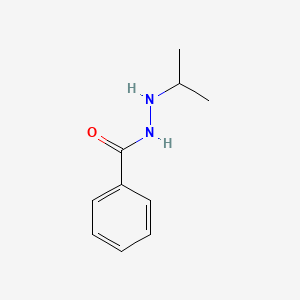
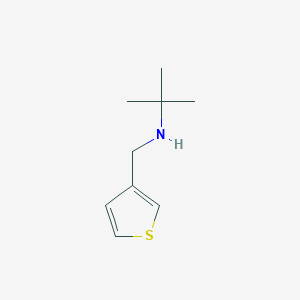
![3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one](/img/structure/B3051497.png)
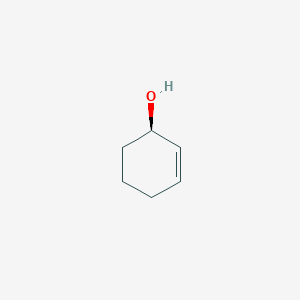
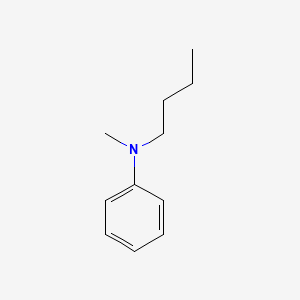
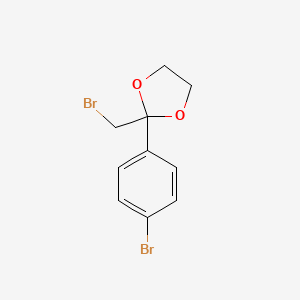
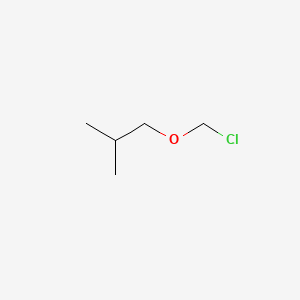
![2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B3051503.png)
![4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3051504.png)
